REACTION_CXSMILES
|
[CH3:1][N:2]1[C:7](=[O:8])[CH:6]2[C:4]([C:9]3[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=3)([CH2:5]2)[C:3]1=[O:18]>C(O)C.[Pd]>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([C:4]23[CH2:5][CH:6]2[C:7](=[O:8])[N:2]([CH3:1])[C:3]3=[O:18])=[CH:14][CH:13]=1
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Name
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3-methyl-1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Quantity
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1.5 g
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Type
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reactant
|
Smiles
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CN1C(C2(CC2C1=O)C1=CC=C(C=C1)[N+](=O)[O-])=O
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.1 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
the catalyst is removed
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Type
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CONCENTRATION
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Details
|
the filtrate is concentrated
|
Type
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CUSTOM
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Details
|
the residue is recrystallised from ethyl acetate/petroleum ether
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Name
|
|
Type
|
product
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Smiles
|
NC1=CC=C(C=C1)C12C(N(C(C2C1)=O)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |